molecular formula C15H26O2 B8481027 3-Methylcyclotetradecane-1,5-dione CAS No. 921212-63-7

3-Methylcyclotetradecane-1,5-dione

Cat. No.: B8481027
CAS No.: 921212-63-7
M. Wt: 238.37 g/mol
InChI Key: QQGDBNBCTQHDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Note: The evidence refers to "3-methylcyclopentadecane-1,5-dione" (a 15-membered macrocyclic diketone), which may indicate a discrepancy in nomenclature (tetradecane vs. pentadecane). For consistency with the evidence, this article focuses on 3-methylcyclopentadecane-1,5-dione (CID 11184330), a macrocyclic diketone with the molecular formula C₁₆H₂₈O₂ and structural features including a 15-membered ring substituted with a methyl group and two ketone groups at positions 1 and 5 . It is synthesized via oxidation of 14-methylbicyclo[10.3.0]pentadecen[1(12)] using formic acid and hydrogen peroxide . Its primary application lies in the fragrance industry due to its olfactory properties .

Properties

CAS No.

921212-63-7

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

3-methylcyclotetradecane-1,5-dione

InChI

InChI=1S/C15H26O2/c1-13-11-14(16)9-7-5-3-2-4-6-8-10-15(17)12-13/h13H,2-12H2,1H3

InChI Key

QQGDBNBCTQHDJL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CCCCCCCCCC(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Diketopiperazine Derivatives

Examples :

  • (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6)
  • Albonoursin (Compound 7)
Feature 3-Methylcyclopentadecane-1,5-dione Diketopiperazine Derivatives
Molecular Formula C₁₆H₂₈O₂ C₁₅H₁₈N₂O₂ (e.g., Compound 6)
Ring Size 15-membered macrocycle 6-membered cyclic dipeptide
Key Substituents Methyl group, two ketones Benzylidene, isobutyl groups
Synthesis Oxidation of bicyclic precursor Microbial fermentation or peptide cyclization
Bioactivity Olfactory properties Antiviral (H1N1 IC₅₀: 28.9–41.5 μM)
Applications Fragrance industry Pharmaceutical candidates

Structural Insight : Unlike the macrocyclic diketone, diketopiperazines are smaller, nitrogen-containing heterocycles with demonstrated antiviral activity. Their bioactivity correlates with substituents like benzylidene and isobutyl groups, which enhance binding to viral targets .

Curcumin Analogs (Beta-Diketones)

Examples :

  • Tetrahydrocurcumin (THC)
  • 1,7-Bis(3,4-dimethoxyphenyl)-4-cyclohexyl-1,6-heptadiene-3,5-dione (DMCHC)
Feature 3-Methylcyclopentadecane-1,5-dione Curcumin Analogs
Molecular Formula C₁₆H₂₈O₂ C₂₃H₂₆O₆ (DMCHC)
Structure Macrocyclic diketone Linear beta-diketone
Key Pharmacophore Cyclic ketone arrangement Beta-diketone moiety
Bioactivity None reported DNMT1 inhibition (epigenetic modulation)
Stability High (macrocyclic rigidity) Low bioavailability; rapid metabolism
Applications Fragrance Anticancer research

Functional Contrast : While both classes contain diketone groups, curcumin analogs are linear and metabolically unstable, limiting their therapeutic use. The macrocyclic structure of 3-methylcyclopentadecane-1,5-dione enhances stability but lacks reported bioactivity .

1,5-Benzodiazepine-2,4-dione Derivatives

Example :

  • 1,3-Dimethyl-3-tetradecyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Feature 3-Methylcyclopentadecane-1,5-dione Benzodiazepine-dione Derivatives
Molecular Formula C₁₆H₂₈O₂ C₂₅H₃₆N₂O₂
Structure Macrocyclic diketone Seven-membered ring fused to benzene
Key Substituents Methyl group Tetradecyl, methyl groups
Synthesis Oxidative cyclization Nucleophilic substitution reactions
Applications Fragrance Pharmaceutical intermediates

Synthetic Flexibility : Benzodiazepine-diones are synthesized via alkylation of acidic methylene groups, enabling diverse functionalization . In contrast, 3-methylcyclopentadecane-1,5-dione requires specific bicyclic precursors for synthesis .

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